molecular formula C13H14N2O2 B13530139 1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid

1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13530139
M. Wt: 230.26 g/mol
InChI Key: VAOZLAZCENWIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid is a compound that features a benzodiazole ring fused with a cyclopentane carboxylic acid moiety. Benzodiazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid typically involves the formation of the benzodiazole ring followed by its attachment to the cyclopentane carboxylic acid. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzodiazole ring. This intermediate can then be reacted with cyclopentanone in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid depends on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,3-benzodiazol-2-yl)cyclopentane-1-carboxylic acid
  • 1-(1H-1,3-benzodiazol-6-yl)cyclopentane-1-carboxylic acid
  • 1-(1H-1,3-benzodiazol-4-yl)cyclopentane-1-carboxylic acid

Uniqueness

1-(1H-1,3-benzodiazol-5-yl)cyclopentane-1-carboxylic acid is unique due to the specific position of the benzodiazole ring attachment, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets, potentially offering distinct therapeutic advantages.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(3H-benzimidazol-5-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c16-12(17)13(5-1-2-6-13)9-3-4-10-11(7-9)15-8-14-10/h3-4,7-8H,1-2,5-6H2,(H,14,15)(H,16,17)

InChI Key

VAOZLAZCENWIIB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC3=C(C=C2)N=CN3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.